molecular formula C18H21NOSe B12541861 N-[5-(Phenylselanyl)pentyl]benzamide CAS No. 143590-83-4

N-[5-(Phenylselanyl)pentyl]benzamide

Cat. No.: B12541861
CAS No.: 143590-83-4
M. Wt: 346.3 g/mol
InChI Key: CMKVWBSOIRNPON-UHFFFAOYSA-N
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Description

N-[5-(Phenylselanyl)pentyl]benzamide is an organic compound with the molecular formula C18H21NOSe. This compound is characterized by the presence of a phenylselanyl group attached to a pentyl chain, which is further connected to a benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Phenylselanyl)pentyl]benzamide typically involves the reaction of 5-bromopentylbenzamide with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phenylselenol. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Phenylselanyl)pentyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding pentylbenzamide.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Pentylbenzamide.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(Phenylselanyl)pentyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the phenylselanyl group.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(Phenylselanyl)pentyl]benzamide is primarily related to its ability to interact with free radicals and reactive oxygen species. The phenylselanyl group can scavenge free radicals, thereby reducing oxidative stress. This interaction involves the transfer of electrons from the phenylselanyl group to the free radicals, neutralizing them and preventing cellular damage. The compound may also interact with specific molecular targets and pathways involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    5-(Phenylselanyl)pentanoic acid: Similar structure but with a carboxylic acid group instead of a benzamide moiety.

    5-(Benzylselanyl)pentanoic acid: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

N-[5-(Phenylselanyl)pentyl]benzamide is unique due to the presence of both a phenylselanyl group and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential antioxidant properties further enhance its significance in scientific studies.

Properties

CAS No.

143590-83-4

Molecular Formula

C18H21NOSe

Molecular Weight

346.3 g/mol

IUPAC Name

N-(5-phenylselanylpentyl)benzamide

InChI

InChI=1S/C18H21NOSe/c20-18(16-10-4-1-5-11-16)19-14-8-3-9-15-21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20)

InChI Key

CMKVWBSOIRNPON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC[Se]C2=CC=CC=C2

Origin of Product

United States

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